

An In-depth Technical Guide to Hexamethylacetone: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Hexamethylacetone*

CAS No.: *815-24-7*

Cat. No.: *B1294621*

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Abstract

Hexamethylacetone, systematically known as 2,2,4,4-tetramethyl-3-pentanone and also commonly referred to as di-tert-butyl ketone, is a sterically hindered ketone with significant applications in organic synthesis and materials science. Its unique structural features impart notable stability and specific reactivity, making it a valuable building block and a subject of interest in mechanistic studies. This technical guide provides a comprehensive overview of the chemical properties, structure, and a detailed experimental protocol for the synthesis of **hexamethylacetone**. All quantitative data are presented in structured tables for clarity, and key processes are visualized using logical diagrams.

Chemical and Physical Properties

Hexamethylacetone is a colorless liquid at room temperature, characterized by its high degree of steric hindrance around the carbonyl group. This steric bulk significantly influences its

physical and chemical properties.[1] The key properties are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	2,2,4,4-Tetramethyl-3-pentanone	[2]
Synonyms	Hexamethylacetone, Di-tert-butyl ketone, Pivalone	[3]
CAS Number	815-24-7	[2]
Molecular Formula	C ₉ H ₁₈ O	[2]
Molecular Weight	142.24 g/mol	[2]
Appearance	Colorless liquid	[1]
Boiling Point	152-153 °C	[4][5]
Density	0.824 g/mL at 25 °C	[4]
Refractive Index (n ²⁰ /D)	1.419	[4]
Solubility	Insoluble in water; Soluble in organic solvents	[1]
Stability	Stable under normal conditions	[1]
Incompatibilities	Strong oxidizing agents	[1]
SMILES	<chem>CC(C)(C)C(=O)C(C)(C)C</chem>	[2]
InChI Key	UIQGEWJEWJMQSL-UHFFFAOYSA-N	[2]

Molecular Structure

The structure of **hexamethylacetone** is characterized by a central carbonyl group flanked by two bulky tert-butyl groups. This arrangement is responsible for the molecule's significant steric hindrance.

Figure 1: 2D Structure of Hexamethylacetone

Experimental Protocols

Synthesis of Hexamethylacetone via Barbier-Type Reaction and Hydrolysis

A convenient method for the synthesis of **hexamethylacetone** involves a Barbier-type reaction of pivalonitrile with tert-butyl chloride and metallic lithium to form 2,2,4,4-tetramethyl-3-pentanimine, followed by acidic hydrolysis of the imine to the desired ketone.

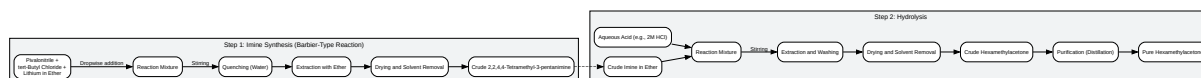
Step 1: Synthesis of 2,2,4,4-Tetramethyl-3-pentanimine

- Materials:
 - Pivalonitrile
 - tert-Butyl chloride
 - Metallic lithium
 - Anhydrous diethyl ether
 - Hydrochloric acid (concentrated)
 - Sodium hydroxide solution
 - Magnesium sulfate (anhydrous)
- Procedure:
 - A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with metallic lithium sand in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
 - A solution of pivalonitrile and an excess of tert-butyl chloride in anhydrous diethyl ether is added dropwise to the stirred suspension of lithium. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

- After the addition is complete, the reaction mixture is stirred at room temperature until the lithium metal is consumed.
- The reaction is then carefully quenched by the slow addition of water.
- The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2,2,4,4-tetramethyl-3-pentanimine.

Step 2: Hydrolysis of 2,2,4,4-Tetramethyl-3-pentanimine to **Hexamethylacetone**

- Procedure:
 - The crude 2,2,4,4-tetramethyl-3-pentanimine is dissolved in a suitable solvent such as diethyl ether.
 - The solution is then treated with an aqueous acid solution (e.g., 2M HCl) and stirred vigorously at room temperature. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).
 - Upon completion of the reaction, the organic layer is separated.
 - The aqueous layer is extracted with diethyl ether.
 - The combined organic extracts are washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
 - The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to give the crude **hexamethylacetone**.
 - The crude product can be purified by distillation.



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Figure 2: Experimental Workflow for the Synthesis of **Hexamethylacetone**

Spectroscopic Data

The structure of **hexamethylacetone** can be confirmed by various spectroscopic methods.

Spectroscopy	Key Features
^1H NMR	A single sharp peak is expected in the upfield region (around δ 1.2-1.4 ppm) corresponding to the 18 equivalent protons of the two tert-butyl groups.
^{13}C NMR	Three distinct signals are expected: one for the carbonyl carbon (downfield, around δ 215-220 ppm), one for the quaternary carbons of the tert-butyl groups, and one for the primary carbons of the methyl groups.
Infrared (IR)	A strong, sharp absorption band characteristic of the C=O stretching vibration of a ketone, typically in the range of 1680-1700 cm^{-1} . The steric hindrance may shift this frequency slightly.
Mass Spectrometry	The molecular ion peak (M^+) would be observed at $m/z = 142$. Characteristic fragmentation patterns would include the loss of a tert-butyl group ($m/z = 85$) and a McLafferty rearrangement is not possible due to the absence of γ -hydrogens.

Applications in Research and Development

Hexamethylacetone serves as a valuable tool in several areas of chemical research and development:

- **Sterically Hindered Base:** Due to the steric bulk around the carbonyl group, the corresponding enolate of **hexamethylacetone** is a strong, non-nucleophilic base used in various organic transformations.
- **Mechanistic Studies:** Its rigid and well-defined structure makes it an excellent model compound for studying reaction mechanisms, particularly those involving nucleophilic addition to carbonyls.

- **Precursor in Synthesis:** It is a starting material for the synthesis of other sterically hindered molecules, which can be used as ligands for catalysts or as building blocks for complex organic architectures.

Safety Information

Hexamethylacetone is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is incompatible with strong oxidizing agents.[1] Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional laboratory guidance and a thorough risk assessment. All experimental work should be conducted by trained personnel in a suitably equipped laboratory.

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